Stearidonic acid is a natural product found in Cladosiphon okamuranus, Mucor javanicus, and other organisms with data available.
Stearidonic acid
CAS No.: 20290-75-9
Cat. No.: VC21157904
Molecular Formula: C18H28O2
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20290-75-9 |
|---|---|
| Molecular Formula | C18H28O2 |
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid |
| Standard InChI | InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12- |
| Standard InChI Key | JIWBIWFOSCKQMA-LTKCOYKYSA-N |
| Isomeric SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O |
| SMILES | CCC=CCC=CCC=CCC=CCCCCC(=O)O |
| Canonical SMILES | CCC=CCC=CCC=CCC=CCCCCC(=O)O |
| Appearance | Unit:25 mgSolvent:nonePurity:99%Physical liquid |
| Boiling Point | 382.5±11.0 °C(Predicted) |
Introduction
Chemical Structure and Properties
Stearidonic acid (C18H28O2; 18:4n-3), also known as moroctic acid, is an 18-carbon polyunsaturated fatty acid containing four double bonds positioned at carbons 6, 9, 12, and 15 in the all-cis configuration . It belongs to the omega-3 family of fatty acids, characterized by having the first double bond at the third carbon from the methyl end of the carbon chain .
Physical and Chemical Properties
Stearidonic acid possesses distinctive physical and chemical characteristics that influence its biological activity and potential applications.
Table 1. Physical and Chemical Properties of Stearidonic Acid
| Property | Value |
|---|---|
| Chemical formula | C18H28O2 |
| Molecular weight | 276.41 g/mol |
| CAS number | 20290-75-9 |
| IUPAC name | (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid |
| Physical state | Liquid |
| Melting point | 200°C (decomposition) |
| Boiling point | 382.5±11.0°C (predicted) |
| Density | 0.9334 g/cm³ (15°C) |
| Refractive index | 1.4930 (589.3 nm, 15°C) |
| Flash point | 17°C |
| Appearance | Clear colorless to light yellow liquid |
| Stability | Light sensitive |
The chemical structure of stearidonic acid features four cis-configured double bonds that create distinctive bends in the carbon chain, affecting its physical properties and biological interactions .
Biosynthesis and Metabolism
Stearidonic acid occupies a critical position in the metabolic pathway of omega-3 fatty acids, serving as an intermediate between shorter-chain and longer-chain polyunsaturated fatty acids.
Biosynthetic Pathway
Stearidonic acid is biosynthesized from alpha-linolenic acid (18:3n-3) through the action of delta-6-desaturase, an enzyme that introduces an additional double bond by removing two hydrogen atoms . This enzymatic step represents the rate-limiting reaction in the conversion of alpha-linolenic acid to longer-chain polyunsaturated fatty acids, such as eicosapentaenoic acid (20:5n-3) and docosahexaenoic acid (22:6n-3) .
The complete metabolic pathway proceeds as follows:
Alpha-linolenic acid (18:3n-3) → Delta-6-desaturase → Stearidonic acid (18:4n-3) → Elongase → Eicosatetraenoic acid (20:4n-3) → Delta-5-desaturase → Eicosapentaenoic acid (20:5n-3) → Further elongation and desaturation → Docosahexaenoic acid (22:6n-3)
Metabolic Significance
The position of stearidonic acid in this metabolic pathway is particularly significant because it occurs after the rate-limiting delta-6-desaturase step . This metabolic characteristic enables dietary stearidonic acid to bypass this enzymatic bottleneck, potentially leading to more efficient conversion to eicosapentaenoic acid compared to dietary alpha-linolenic acid . This enhanced conversion efficiency forms the basis for much of the nutritional interest in stearidonic acid as a potential alternative to marine-derived omega-3 fatty acids .
Nutritional Importance
The nutritional significance of stearidonic acid primarily relates to its role as a precursor to longer-chain omega-3 fatty acids, particularly eicosapentaenoic acid, which is associated with various health benefits.
Health Benefits and Clinical Applications
The potential health benefits of stearidonic acid are largely attributed to its role as a precursor to eicosapentaenoic acid and, to a lesser extent, docosahexaenoic acid.
Cardiovascular Health
Studies suggest that increasing tissue eicosapentaenoic acid and docosahexaenoic acid levels is associated with reduced risk of cardiovascular disease . Since stearidonic acid can elevate tissue eicosapentaenoic acid levels, it may confer similar cardiovascular benefits.
In a randomized clinical trial, overweight subjects receiving stearidonic acid-enriched soybean oil (providing 4.2g stearidonic acid daily) for 12 weeks showed significant increases in the omega-3 index compared to subjects receiving regular soybean oil . The omega-3 index values were 4.69±0.15% for the stearidonic acid group versus 4.15±0.12% for the control group (p=0.006) .
Anti-inflammatory Effects
Eicosapentaenoic acid and its derivatives possess well-documented anti-inflammatory properties. As a precursor to eicosapentaenoic acid, stearidonic acid may indirectly contribute to modulating inflammatory processes . Research has shown that stearidonic acid supplementation leads to an increase in eicosapentaenoic acid-derived oxylipins, which play roles in regulating inflammation .
Metabolic Health
Preliminary research suggests potential benefits of stearidonic acid in metabolic health. In cellular studies, stearidonic acid has demonstrated a dose-dependent decrease in adipogenesis, similar to effects observed with eicosapentaenoic acid and docosahexaenoic acid . This suggests a potential role in preventing obesity and related metabolic disorders.
A research project investigating "Anti-obesity and anti-diabetic actions of stearidonic acid" reported that "there was a dose-dependent decrease in adipogenesis with cells exposed to increasing amounts of stearidonic acid" .
Research Findings and Clinical Trials
A growing body of research has investigated the effects of stearidonic acid on various health parameters, both in laboratory settings and clinical trials.
Human Intervention Studies
Several clinical trials have examined the effects of stearidonic acid supplementation on fatty acid profiles and health biomarkers.
A randomized, placebo-controlled, double-blind multicenter study involving 252 overweight subjects compared three treatments over 12 weeks: a control group receiving regular soybean oil, an eicosapentaenoic acid group receiving 1g encapsulated eicosapentaenoic acid daily, and a stearidonic acid group receiving stearidonic acid-enriched soybean oil providing 4.2g stearidonic acid daily . After the intervention, the omega-3 index values were 4.15±0.12%, 4.84±0.13%, and 4.69±0.15% for the control, eicosapentaenoic acid, and stearidonic acid groups, respectively. Both the eicosapentaenoic acid and stearidonic acid groups showed significantly higher values than the control group .
A monocentric, randomized crossover study with 29 healthy male volunteers examined three sequential interventions: ahiflower oil (9 g/day), taurine (1.5 g/day), and ahiflower oil (9 g/day) + taurine (1.5 g/day) for 20 days each . Ahiflower oil, which is rich in stearidonic acid, significantly improved plasma eicosapentaenoic acid levels from 0.2% to 0.6% of total fatty acid methyl esters, whereas docosahexaenoic acid levels remained unaffected .
| Fatty Acid | Baseline | After Ahiflower Oil | After Taurine | After Ahiflower Oil + Taurine |
|---|---|---|---|---|
| ALA (18:3n-3) | 1.1% | 2.3%* | 1.1% | 2.3%* |
| SDA (18:4n-3) | 0.2% | 0.5%* | 0.2% | 0.5%* |
| EPA (20:5n-3) | 0.2% | 0.6%* | 0.2% | 0.6%* |
| DHA (22:6n-3) | 3.3% | 2.5% | 3.3% | 2.5% |
*Statistically significant difference from baseline (p<0.05). Values expressed as percentage of total fatty acid methyl esters .
In Vitro and Animal Studies
Laboratory studies have provided insights into the molecular mechanisms underlying the effects of stearidonic acid.
In studies with HepG2 liver cells, treatment with stearidonic acid resulted in significantly higher eicosapentaenoic acid levels compared to treatment with alpha-linolenic acid . Eicosapentaenoic acid levels in stearidonic acid-treated cells were 65% higher (5.1% vs. 3.0% of total fatty acid methyl esters) than those in alpha-linolenic acid-treated cells . Furthermore, stearidonic acid treatment led to increased production of eicosapentaenoic acid-derived oxylipins, suggesting potential anti-inflammatory effects .
Biotechnological Applications
The limited natural availability of stearidonic acid has prompted biotechnological approaches to develop sustainable, large-scale sources of this fatty acid.
Genetically Modified Crops
A significant advancement has been the development of stearidonic acid-enriched soybean oil through genetic modification. This approach involves introducing genes encoding delta-6-desaturase and other enzymes involved in stearidonic acid biosynthesis into soybeans . The resulting transgenic soybeans produce oil containing approximately 30% stearidonic acid, compared to trace amounts in conventional soybean oil .
Research has demonstrated that foods containing stearidonic acid-enriched soybean oil can effectively increase tissue eicosapentaenoic acid levels in humans . A randomized controlled trial found that consumption of foods containing stearidonic acid soybean oil significantly increased red blood cell eicosapentaenoic acid levels compared to control foods .
Plant Breeding and Cultivation
Conventional plant breeding approaches have also been employed to develop crops with enhanced stearidonic acid content. Research on Buglossoides arvensis (corn gromwell) has led to the development of cultivars with improved agronomic characteristics and stearidonic acid content .
Transcriptome analysis of Buglossoides arvensis has identified key genes involved in stearidonic acid-rich triacylglycerol biosynthesis, providing the foundation for further improvement through breeding or genetic engineering approaches . This research revealed that "expression profiling of 17 key transcripts involved in fatty acid desaturation and TAG biosynthesis showed expression patterns specific to the development stage that positively correlated with polyunsaturated fatty acid accumulation in the developing seeds" .
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